molecular formula C5H4ClN3O2 B1267368 2-Amino-5-chloro-3-nitropyridine CAS No. 5409-39-2

2-Amino-5-chloro-3-nitropyridine

Cat. No. B1267368
CAS RN: 5409-39-2
M. Wt: 173.56 g/mol
InChI Key: GILTXHIJUUIMPI-UHFFFAOYSA-N
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Description

“2-Amino-5-chloro-3-nitropyridine” is a chemical compound with the empirical formula C5H4ClN3O2 . It has a molecular weight of 173.56 . It appears as a solid substance that can range in color from light yellow to brown to dark green .


Synthesis Analysis

The synthesis of nitropyridine derivatives, such as “2-Amino-5-chloro-3-nitropyridine”, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This reaction yields the N-nitropyridinium ion, which when reacted with SO2/HSO3– in water, produces 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The molecular structure of “2-Amino-5-chloro-3-nitropyridine” can be represented by the SMILES string Nc1ncc(Cl)cc1N+=O .


Chemical Reactions Analysis

The reactions of “2-Amino-5-chloro-3-nitropyridine” with hydrazine hydrate result in the elimination of the amino group and reduction of the nitro group . This reaction mechanism involves the addition of hydrazine hydrate at the N-C2 bond, followed by elimination of ammonia and reduction of the nitro group .


Physical And Chemical Properties Analysis

“2-Amino-5-chloro-3-nitropyridine” is a solid substance at 20 degrees Celsius . It has a melting point range of 194.0 to 198.0 degrees Celsius . It is soluble in dimethylformamide .

Scientific Research Applications

General Applications

  • Scientific Field: Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs
  • Application Summary: 2-Amino-5-chloro-3-nitropyridine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Specific Study

  • Scientific Field: Materials Science
  • Application Summary: A study was conducted on 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1), a potentially useful organic adduct compound .
  • Methods of Application: The compound was synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) for the first time in the literature .
  • Results or Outcomes: The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm . The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption ( β ), nonlinear refraction ( n2 ), and nonlinear susceptibility ( χ(3) ), have been evaluated by utilizing a solid-state laser of wavelength 532 nm . The calculated value of χ(3) is found to be excellent compared to other organic single crystals .

2-Amino-5-nitropyridine 4-chlorobenzoic acid (1:1)

  • Scientific Field: Materials Science
  • Application Summary: This study focused on the synthesis, crystal growth, structure, crystalline perfection, thermal, linear, and nonlinear optical investigations on 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1), a potentially useful organic adduct compound .
  • Methods of Application: The compound was synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) .
  • Results or Outcomes: The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm . The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption ( β ), nonlinear refraction ( n2 ), and nonlinear susceptibility ( χ(3) ), have been evaluated . The calculated value of χ(3) is found to be excellent compared to other organic single crystals .

2-Amino-5-nitropyridine-2,4-dinitrophenol cocrystal

  • Scientific Field: Structural Chemistry
  • Application Summary: A supramolecular cocrystal of 2-amino-5-nitropyridine (ANP) with 2,4-dinitrophenol (DNP) has been successfully grown .
  • Methods of Application: The crystal structure of 2-amino-5-nitropyridine-2,4-dinitrophenol (ANDP) was elucidated by the single-crystal X-ray diffraction analysis, and it belongs to a monoclinic system with centrosymmetric space group P2 1 / n .
  • Results or Outcomes: Theoretical calculations were performed using the density functional theory method to derive the dipole moment and hyperpolarizability . The high value of first-order molecular hyperpolarizability ( β ) suggests that it is a potential microlevel NLO candidate .

2-Amino-5-nitropyridine 4-chlorobenzoic acid (1:1)

  • Scientific Field: Materials Science
  • Application Summary: This study focused on the synthesis, crystal growth, structure, crystalline perfection, thermal, linear, and nonlinear optical investigations on 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1), a potentially useful organic adduct compound .
  • Methods of Application: The compound was synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) .
  • Results or Outcomes: The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm . The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption ( β ), nonlinear refraction ( n2 ), and nonlinear susceptibility ( χ(3) ), have been evaluated . The calculated value of χ(3) is found to be excellent compared to other organic single crystals .

2-Amino-5-nitropyridine-2,4-dinitrophenol cocrystal

  • Scientific Field: Structural Chemistry
  • Application Summary: A supramolecular cocrystal of 2-amino-5-nitropyridine (ANP) with 2,4-dinitrophenol (DNP) has been successfully grown .
  • Methods of Application: The crystal structure of 2-amino-5-nitropyridine-2,4-dinitrophenol (ANDP) was elucidated by the single-crystal X-ray diffraction analysis, and it belongs to a monoclinic system with centrosymmetric space group P2 1 / n .
  • Results or Outcomes: Theoretical calculations were performed using the density functional theory method to derive the dipole moment and hyperpolarizability . The high value of first-order molecular hyperpolarizability ( β ) suggests that it is a potential microlevel NLO candidate .

Safety And Hazards

“2-Amino-5-chloro-3-nitropyridine” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .

properties

IUPAC Name

5-chloro-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILTXHIJUUIMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10961294
Record name 5-Chloro-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10961294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-chloro-3-nitropyridine

CAS RN

5409-39-2, 409-39-2
Record name 5409-39-2
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Record name 5-Chloro-3-nitropyridin-2-amine
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Record name 2-Amino-5-chloro-3-nitropyridine
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Synthesis routes and methods I

Procedure details

To 150 mL of conc. H2SO4 was added 42.96 g (334 mmol) of 2-amino-5-chloropyridine in portions with stirring and cooling (ice-water bath). To the resulting solution was added dropwise 22.5 mL of 69-71% HNO3 (355 mmol) at 50° C. (at such a rate that maintain the temperature within 50°-55° C.) over 1 h. The resulting mixture was stirred at 60° C. for 3 h, poured into ice-water (about 1,500 mL) with stirring, then basified to pH 9 by the addition of 40% aq NaOH with stirring and cooling. The precipitate was filtered, washed with water (6×50 mL), and dried to give 32.47 g (56%) of 2 as a yellow powder, mp 190°-191° C. (lit. 191°-2° C. (Israel, M. & Day, A. R., J. Org. Chem. 24:1455-1460 (1959))). 1H NMR (DMSO-d6), 8.044-8.055 (m, 3H), 8.054 (d, 1H, J=3.9).
Name
Quantity
150 mL
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Reaction Step One
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42.96 g
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reactant
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[Compound]
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ice water
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0 (± 1) mol
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reactant
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22.5 mL
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0 (± 1) mol
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reactant
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Name
ice water
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0 (± 1) mol
Type
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Reaction Step Five
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Yield
56%

Synthesis routes and methods II

Procedure details

A procedure similar to that described in Preparation 56 was repeated, except that 25.0 g of 2-amino-5-chloropyridine, 100 ml of concentrated sulfuric acid and 12.5 ml of concentrated nitric acid were used, to give 18.5 g of the title compound, melting at 138°-139° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
S Selvakumari, C Venkataraju, S Muthu… - Materials Today …, 2022 - Elsevier
… In the present study, FT -IR, FT- Raman spectra of the title compound 2-Amino-5-chloro-3-nitropyridine have been recorded. Quantum mechanical analysis of the title compound have …
Number of citations: 1 www.sciencedirect.com
LA Selvam, S Prathap, S Muthu, N Balamurugan… - Materials Today …, 2022 - Elsevier
… Theoretical and experimental investigations on the molecular structure of 2-amino-5-chloro-3-nitropyridine (2A5Cl3NP) are presented. The molecular equilibrium geometry of the title …
Number of citations: 2 www.sciencedirect.com
A SELVAM, VA Raj M - Subaranjani and S, Prathap and M, Raja, Dft … - papers.ssrn.com
… , 1.7-2.7 Å for 2-amino5-chloro-3-nitropyridine and 1.8-2.4 Å for … -3-nitropyridine > 2-amino-5-chloro-3-nitropyridine > 2-amino-… The 2-amino-5-chloro-3-nitropyridine compound has a low …
Number of citations: 0 papers.ssrn.com
AH Berrie, GT Newbold, FS Spring - Journal of the Chemical Society …, 1952 - pubs.rsc.org
… (b) 2-Amino-5-chloro-3-nitropyridine (1-74 g.) was shaken with hydrochloric acid (20 CC ; d 1-19) at - 10" and the mixture treated with a solution of sodium nitrite (1.5 g.) in water (4 cc), …
Number of citations: 43 pubs.rsc.org
B Szpakiewicz, M Wolniak - Journal für praktische Chemie, 1999 - Wiley Online Library
2‐, 3‐, 4‐Nitropyridine (1a, i, j) and some simple derivatives of 3‐nitropyridine (1b‐h) undergo dehydro‐methylamination in a solution of potassium permanganate in liquid methylamine. …
Number of citations: 17 onlinelibrary.wiley.com
ZL Zhou, JM Navratil, SX Cai, ER Whittemore… - Bioorganic & medicinal …, 2001 - Elsevier
… Nitration of pyridine 16 with concentrated nitric acid and sulfuric acid at 60 C gave 2-amino-5-chloro-3-nitropyridine (17) in 67% yield. Diazotitation followed by bromination with …
Number of citations: 41 www.sciencedirect.com
AH Berrie, GT Newbold, FS Spring - Journal of the Chemical Society …, 1951 - pubs.rsc.org
THIS paper describes the preparation of a number of pyridine intermediates some of which are required in a projected synthesis of lysergic acid. Nitration of 6-hydroxynicotinic acid (I) …
Number of citations: 24 pubs.rsc.org
SX Cai, JC Huang, SA Espitia, M Tran… - Journal of medicinal …, 1997 - ACS Publications
… Direct nitration of 2-amino-5-chloropyridine (8a) gave 2-amino-5-chloro-3-nitropyridine (9a), 27 which was reduced to 2,3-diamino-5-chloropyridine (10a) via hydrogenation using …
Number of citations: 32 pubs.acs.org
ZC Ding, X Ma, W Zhou - Synthetic Communications, 2012 - Taylor & Francis
A high-yielding and practical synthesis of 6-chloro-2-(chloromethyl)-thiazolo[5,4-b]pyridine starting from 2-amino-5-chloropyridine has been accomplished in a sequence of five steps. …
Number of citations: 4 www.tandfonline.com
P Sangeetha, NS Alharbi, AS Kazachenko… - Spectroscopy …, 2023 - Taylor & Francis
The spectral properties of 2-amino 1-naphthalene sulfonic acid were investigated using Fourier transform infrared, Raman, and ultra violet-visible techniques as well as density …
Number of citations: 2 www.tandfonline.com

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